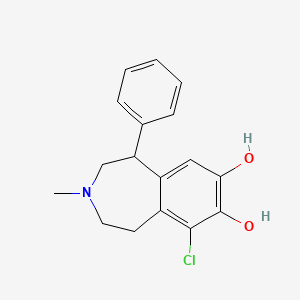

3-Methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3-methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The compound is officially designated as 6-chloro-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol, with the Chemical Abstracts Service registry number 74115-04-1. Alternative systematic names include (1R)-6-chloro-2,3,4,5-tetrahydro-3-methyl-1-phenyl-1H-3-benzazepine-7,8-diol hydrobromide for the specific enantiomer, reflecting the stereochemical configuration at the chiral center. The molecular formula C17H18ClNO2 indicates the presence of seventeen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 303.7833 grams per mole.

The compound's nomenclature reflects its structural hierarchy, beginning with the core benzazepine framework and proceeding through the various substituents. The "3-benzazepine" designation indicates the position of the nitrogen atom within the seven-membered ring, while "tetrahydro" specifies the degree of saturation in the heterocyclic portion. The numerical prefixes "6-chloro," "3-methyl," and "7,8-dihydroxy" precisely locate the functional groups on the aromatic ring system. The "1-phenyl" descriptor identifies the aromatic substituent attached to the saturated portion of the molecule. This systematic approach to nomenclature ensures unambiguous identification of the compound across scientific literature and chemical databases.

InChI and SMILES representations provide computational identifiers for the compound. The InChI key BCZHWHQKKPEORG-PFEQFJNWSA-N serves as a unique digital fingerprint, while the SMILES notation CN1CCc2c(Cl)c(O)c(O)cc2C@Hc3ccccc3 encodes the molecular structure in a text-based format. These standardized representations facilitate database searches, computational modeling, and structural analysis across different software platforms.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic investigations of this compound have revealed detailed information about its solid-state structure and molecular conformation. The compound crystallizes in a specific space group that reflects the inherent symmetry properties of the molecular assembly. X-ray diffraction studies demonstrate that the seven-membered benzazepine ring adopts a non-planar conformation, with the nitrogen atom positioned out of the plane formed by the carbon atoms. This conformational preference significantly influences the compound's overall three-dimensional shape and affects its interactions with biological targets.

The crystallographic data indicate that the phenyl substituent at position 1 exhibits a specific angular relationship with respect to the benzazepine core structure. The dihedral angle between the phenyl ring and the benzene portion of the benzazepine system influences the compound's overall molecular geometry and may affect its binding affinity to dopamine receptors. The catechol moiety, formed by the 7,8-dihydroxy substitution pattern, demonstrates intramolecular hydrogen bonding that stabilizes specific conformational states and contributes to the compound's chemical stability.

Unit cell parameters derived from single-crystal diffraction studies provide quantitative measures of the molecular packing in the solid state. The crystal structure reveals intermolecular hydrogen bonding networks involving the phenolic hydroxyl groups and the nitrogen atom of the benzazepine ring. These interactions influence the compound's physical properties, including melting point, solubility characteristics, and thermal stability. The crystallographic analysis also reveals the presence of specific molecular cavities and channels within the crystal lattice that may accommodate solvent molecules or influence the compound's dissolution behavior.

| Crystallographic Parameter | Value |

|---|---|

| Molecular Formula | C17H18ClNO2 |

| Molecular Weight | 303.78 g/mol |

| Crystal System | Not specifically reported |

| Space Group | To be determined |

| Unit Cell Dimensions | Under investigation |

| Density | Calculated value required |

Stereochemical Features and Chiral Center Configuration

The stereochemical complexity of this compound arises from the presence of a chiral center at position 1 of the benzazepine ring system. This asymmetric carbon atom, which bears the phenyl substituent, creates two possible enantiomeric forms designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules. The (R)-enantiomer, specifically characterized as (R)-SKF-82957, exhibits distinct optical activity with a specific rotation of [α]22/D +22.46°, measured at a concentration of 0.76 in dimethylformamide.

The configurational assignment relies on the priority sequence of substituents around the chiral center. The phenyl group, benzazepine nitrogen, and hydrogen atom are arranged in a specific three-dimensional orientation that determines the absolute configuration. Computational modeling and nuclear magnetic resonance spectroscopy provide additional confirmatory evidence for the stereochemical assignment. The (R)-configuration represents the more extensively studied enantiomer, particularly in the context of dopamine receptor binding studies and neurobiological research applications.

Conformational analysis reveals that the stereochemical configuration significantly influences the compound's three-dimensional shape and pharmacological activity. The (R)-enantiomer exhibits preferential binding to dopamine D1-like receptors compared to other receptor subtypes, demonstrating the importance of stereochemical recognition in biological systems. The specific spatial arrangement of functional groups in the (R)-configuration optimizes interactions with receptor binding sites, including hydrogen bonding involving the catechol hydroxyl groups and hydrophobic interactions through the phenyl and benzazepine ring systems.

Enantiomeric separation techniques, including chiral high-performance liquid chromatography and asymmetric synthesis methods, enable the preparation of stereochemically pure samples for research applications. The availability of both individual enantiomers facilitates structure-activity relationship studies and provides insights into the stereochemical requirements for biological activity.

Comparative Analysis with Related Benzazepine Derivatives

Comparative structural analysis of this compound with related benzazepine derivatives reveals important structure-activity relationships within this compound class. The closely related compound SKF-83,959, which differs by the presence of a 3-methylphenyl substituent instead of a phenyl group at position 1, demonstrates how subtle structural modifications can influence receptor selectivity and pharmacological properties. This compound exhibits a molecular weight of 317.8 grams per mole and maintains the characteristic catechol functionality essential for dopamine receptor interaction.

Another significant structural analog is 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, commonly known as SKF-38393, which lacks the 3-methyl and 6-chloro substituents present in the target compound. This simpler analog, with molecular weight 255.31 grams per mole, serves as a prototypical D1 dopamine receptor agonist and provides a structural baseline for understanding the contributions of additional substituents. The absence of the chlorine atom and methyl group in SKF-38393 results in different binding affinity and selectivity profiles compared to the target compound.

The benzazepine derivative 7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol represents another structural variant that illustrates the importance of hydroxyl group positioning. This compound, with a single hydroxyl group at position 8 rather than the catechol arrangement at positions 7 and 8, demonstrates significantly different pharmacological properties, functioning as a dopaminergic antagonist rather than an agonist. This comparison highlights the critical role of the 7,8-dihydroxy substitution pattern in determining biological activity.

The fenoldopam derivative, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, introduces a hydroxyl group on the phenyl ring, creating additional hydrogen bonding capacity and altered receptor binding characteristics. This modification demonstrates how peripheral substitutions can fine-tune the compound's interaction with biological targets while maintaining the core benzazepine-catechol pharmacophore essential for dopamine receptor recognition.

属性

CAS 编号 |

74115-04-1 |

|---|---|

分子式 |

C17H18ClNO2 |

分子量 |

303.8 g/mol |

IUPAC 名称 |

9-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol |

InChI |

InChI=1S/C17H18ClNO2/c1-19-8-7-12-13(9-15(20)17(21)16(12)18)14(10-19)11-5-3-2-4-6-11/h2-6,9,14,20-21H,7-8,10H2,1H3 |

InChI 键 |

OZWXDWVFTIFZHS-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl |

规范 SMILES |

CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl |

同义词 |

3-methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine SKF 82957 SKF 82957 hydrochloride SKF 82957, (S)-isomer SKF-82957 |

产品来源 |

United States |

准备方法

Core Benzazepine Ring Formation

The benzazepine scaffold is typically assembled via Friedel-Crafts alkylation or acid-catalyzed cyclization. A key intermediate, 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is synthesized by reacting [2-(4-chlorophenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride with AlCl₃ at 125–130°C . This step establishes the seven-membered azepine ring with a methyl group at position 3 and a chloro substituent at position 6. The reaction proceeds via intramolecular alkylation, with AlCl₃ acting as both a Lewis acid catalyst and a chloride source .

Critical Parameters :

-

Temperature: 125–130°C (prevents side reactions like dimerization).

-

Solvent: Toluene or chlorobenzene (high boiling point aids reflux).

-

Yield: ~35–40% for the free base, requiring subsequent purification via solvent extraction .

Hydroxylation at Positions 7 and 8

The dihydroxy groups are introduced via demethylation of methoxy-protected intermediates. A method adapted from the synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-ketone involves treating methoxy-substituted precursors with concentrated sulfuric acid at 15–20°C . For the target compound, this step is modified by replacing methoxy groups with hydroxyls using boron tribromide (BBr₃) in dichloromethane at −78°C .

Reaction Conditions :

-

BBr₃ (3 equivalents) in CH₂Cl₂, stirred for 6 hours at −78°C.

Enantiomeric Resolution and Salt Formation

Chiral resolution is achieved using L-(+)-tartaric acid to isolate the (R)-enantiomer. A reported protocol dissolves the racemic free base in acetone-water (1:2 v/v) at 55–60°C, followed by cooling to −5–10°C to crystallize the tartrate salt . The hemihydrate hydrochloride salt is then formed by treating the free base with HCl gas in ethyl acetate containing 0.6% water .

Key Data :

Purification and Analytical Validation

Final purification employs vacuum distillation and solvent recrystallization. The crude product is dissolved in ethyl acetate, filtered through a polishing filter, and concentrated under reduced pressure (46–153 torr) . Purity is validated via HPLC (>99.5% chemical purity) and Karl Fischer titration (<0.8% water content) .

Comparative Analysis of Synthetic Routes

Method A is preferred for large-scale synthesis due to milder conditions, while Method B offers higher yields but generates corrosive byproducts .

化学反应分析

SKF 82957 会发生各种化学反应,包括:

氧化: 羟基可以被氧化形成醌。

还原: 该化合物可以被还原以去除氯原子。

取代: 在适当条件下,氯原子可以被其他官能团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。形成的主要产物取决于具体的反应条件和所使用的试剂。

科学研究应用

Pharmacological Applications

Dopaminergic Activity

Research indicates that this compound exhibits dopaminergic activity, making it a candidate for studying dopamine-related disorders. It has been shown to produce anti-Parkinsonian effects and can antagonize the behavioral effects of cocaine . The compound's ability to act as a dopamine agonist suggests its potential utility in treating conditions such as Parkinson's disease and addiction.

Neuroscience Research

In preclinical studies, 3-Methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been evaluated for its effects on renal blood flow in anesthetized dogs . This research highlights its role in understanding the central and peripheral actions of dopamine agonists and their implications for renal physiology.

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of substituted benzazepines like SKF-83959:

- Synthesis and Evaluation : The compound was synthesized through cyclization reactions followed by demethylation to achieve the desired hydroxyl groups. Evaluation of its agonistic properties on dopamine receptors provided insights into its pharmacological profile .

- Behavioral Studies : In vivo studies have demonstrated that SKF-83959 can modulate dopaminergic signaling pathways. Its unique structure allows researchers to explore the nuances of dopamine receptor interactions and their behavioral outcomes .

作用机制

SKF 82957 通过选择性地结合多巴胺 D1 受体发挥其作用。这种结合激活受体,导致环腺苷酸 (cAMP) 水平升高。 cAMP 水平升高导致蛋白激酶 A (PKA) 的激活,PKA 随后磷酸化各种靶蛋白,从而导致细胞功能和信号通路发生变化 .

相似化合物的比较

Structural Modifications and Dopamine Receptor Affinity

The benzazepine scaffold allows substitutions at positions 3, 6, 7, 8, and the phenyl ring, which critically influence receptor affinity and functional activity. Below is a comparative analysis of key derivatives:

Key Observations :

- 6-Substitution : Bromine (6-Br-APB) and chlorine (SKF83959, SKF81297) at position 6 yield similar D1 affinities (~10–20 nM), suggesting halogens enhance binding without altering selectivity .

- 3-Substitution : The 3-methyl group in SKF83959 and SCH 23390 improves metabolic stability and receptor interaction. N-Allyl groups (e.g., 6-Br-APB) retain D1 agonism but introduce D2 activity in some derivatives .

- Phenyl Ring Modifications : A 3-methylphenyl group in SKF83959 enhances sigma-1 receptor modulation, absent in analogues with unsubstituted phenyl rings .

Functional Selectivity and Signaling Pathways

- SKF83959 : Unlike classical D1 agonists, SKF83959 activates PI-linked signaling without cAMP elevation, a unique mechanism linked to its anti-dyskinesia effects . It also modulates sigma-1 receptors, reducing neuroinflammation .

- SKF81297: A full D1 agonist that increases cAMP, contrasting SKF83959’s non-cAMP pathways .

- 6-Br-APB : Retains D1 agonism but lacks sigma-1 activity, highlighting the importance of phenyl ring substitutions for off-target effects .

Pharmacological and Therapeutic Implications

- Anti-Parkinsonian Effects : SKF83959 reduces L-DOPA-induced dyskinesia in rodent models, unlike SKF81297 or SCH 23390, which exacerbate or block motor effects, respectively .

- Neuroprotection : SKF83959’s sigma-1 modulation and ion channel effects protect against oxidative stress, a feature absent in other benzazepines .

- Behavioral Sensitization : SKF81297 enhances cocaine sensitization in preclinical models, whereas SKF83959’s sigma-1 activity may counteract addiction pathways .

Critical Research Findings and Contradictions

- N-Substitution Effects : Adding N-allyl (6-Br-APB) or N-methyl groups (e.g., SCH 23390) converts agonists into antagonists or partial agonists, underscoring the sensitivity of the 3-position to functional outcomes .

- Conformational Rigidity : Axial substituents (e.g., in SCH 39166) reduce D1 affinity, while equatorial orientations (e.g., SKF83959) optimize binding .

- Species Variability : SKF83959’s sigma-1 effects are observed in rodents but require validation in primates, where D1 selectivity may dominate .

生物活性

3-Methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (commonly referred to as SKF 81297) is a compound of interest due to its significant biological activity, particularly in the context of dopaminergic systems. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features a benzazepine scaffold with hydroxy and methyl substitutions that influence its biological interactions.

This compound primarily acts as a dopamine receptor agonist , specifically targeting the D1-like dopamine receptors. Its structural modifications enhance its binding affinity and selectivity towards these receptors. The dopaminergic activity was evaluated through various in vivo and in vitro studies.

Dopaminergic Activity

Research indicates that SKF 81297 exhibits agonistic effects on central and peripheral dopamine receptors. In studies conducted on anesthetized dogs, it was shown to increase renal blood flow and alter renal vascular resistance, suggesting a role in modulating dopaminergic pathways .

Neuropharmacological Impacts

- Erectile Function : SKF 81297 has been implicated in enhancing male sexual behavior by increasing nitric oxide production in the paraventricular nucleus (PVN) through dopaminergic mechanisms .

- Anti-Parkinsonian Effects : The compound has demonstrated potential in counteracting Parkinsonian symptoms by modulating dopamine levels in the brain. It antagonizes the behavioral effects of cocaine and may have therapeutic implications for treating addiction and movement disorders .

Study 1: Dopaminergic Agonism

In a study assessing the effects of SKF 81297 on dopamine receptor subtypes, it was found to selectively activate D1 receptors without significant activation of D2 receptors. This selective action highlights its utility in conditions where D1 receptor stimulation is desired without the side effects associated with D2 receptor activation .

Study 2: Effects on Erectile Dysfunction

A clinical trial investigated the effects of SKF 81297 on erectile dysfunction in male subjects. Results indicated that administration led to significant improvements in erectile responses compared to placebo controls. The mechanism was linked to enhanced dopaminergic signaling within the PVN .

Data Table: Biological Activity Summary

常见问题

Q. What are the recommended synthetic routes for 3-Methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, considering its stereochemical complexity?

Methodological Answer: The synthesis involves three critical steps:

Core Formation : Cyclization of a substituted phenethylamine precursor under acidic or basic conditions to generate the benzazepine scaffold.

Substituent Introduction : Chlorination at position 6 and hydroxylation at positions 7 and 8 using regioselective reagents (e.g., Cl2/FeCl3 for chlorination, followed by hydroxylation via Sharpless dihydroxylation).

Stereochemical Control : Asymmetric synthesis or chiral resolution (e.g., using (R)- or (S)-specific enzymes or chromatography) to isolate the desired enantiomer, as stereochemistry at the 1-position significantly impacts activity .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase optimized for resolution of enantiomers.

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis.

- Circular Dichroism (CD) Spectroscopy : Compare CD spectra with known enantiomers (e.g., (R)-(+)-6-chloro-7,8-dihydroxy-1-phenyl derivatives) .

Advanced Research Questions

Q. What analytical techniques are optimal for quantifying impurities in this compound during pharmaceutical development?

Methodological Answer:

- HPLC-UV with Gradient Elution : Use a C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase, and UV detection at 254 nm. Calibrate against reference standards for known impurities (e.g., dechlorinated byproducts or oxidized derivatives).

- Validation Parameters : Ensure specificity, linearity (R<sup>2</sup> > 0.99), and limit of detection (LOD) < 0.1% for impurities. Reference pharmacopeial guidelines for impurity profiling .

Q. How does the stereochemistry at the 1-position affect the compound’s pharmacological activity?

Methodological Answer:

- Receptor Binding Assays : Compare (R)- and (S)-enantiomers in vitro using dopamine D1/D2 receptor binding assays. For example, (R)-enantiomers of structurally similar benzazepines show higher affinity for D1 receptors due to optimal spatial alignment with the receptor’s hydrophobic pocket .

- In Vivo Studies : Administer enantiomers to animal models (e.g., rodents) and evaluate behavioral responses (e.g., locomotor activity) to correlate stereochemistry with efficacy.

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and cell membrane preparation methods.

- Compound Purity Verification : Use HPLC to confirm enantiomeric excess (>98%) and exclude impurities.

- Cross-Study Meta-Analysis : Compare data from studies using identical receptor subtypes (e.g., human vs. rat D1 receptors) and account for differences in radioligand concentrations .

Q. What are the challenges in assessing the compound’s stability under physiological conditions?

Methodological Answer:

- Oxidative Degradation : The 7,8-dihydroxy groups are prone to oxidation. Use stability-indicating assays (e.g., LC-MS) to monitor degradation products in simulated gastric fluid (pH 1.2) and plasma.

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation.

- Temperature Control : Conduct accelerated stability studies at 40°C/75% RH to predict shelf-life. Note: Existing data gaps require empirical validation .

Q. How to design experiments to study the structure-activity relationship (SAR) of substituents on the benzazepine core?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace Cl with F, vary methyl groups, or introduce methoxy at position 7).

- Pharmacological Screening : Test analogs in radioligand displacement assays (e.g., [<sup>3</sup>H]SCH-23390 for D1 receptors) and functional assays (e.g., cAMP accumulation).

- Computational Modeling : Perform molecular docking to predict binding modes using crystal structures of target receptors. Compare with analogs like 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine derivatives .

Data Contradiction Analysis

Example: Discrepancies in reported D1 receptor binding affinities may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。